REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]([O:6][CH2:7][CH2:8][N:9]1[CH:13]=[N:12]C=C1)=[O:5])=[CH2:3].C(OCCN1CCCC1=O)(=[O:18])C(C)=C>>[C:4]([O:6][CH2:7][CH2:8][NH:9][C:13]([NH2:12])=[O:18])(=[O:5])[C:2]([CH3:1])=[CH2:3]
|
Name
|
heterocyclic (meth)acrylates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)C(=O)OCCN1C=CN=C1
|
Name
|
2-(4-morpholinyl)ethyl (meth)acrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCN1C(CCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C(=C)C)(=O)OCCNC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |